Cas no 23010-04-0 (Butane,1,2-dichloro-2-methyl-)

Butane,1,2-dichloro-2-methyl- 化学的及び物理的性質

名前と識別子

-

- Butane,1,2-dichloro-2-methyl-

- 1,2-Dichloro-2-methylbutane

- DTXSID2021571

- 118V76016P

- KVPMOKIQASUYOV-UHFFFAOYSA-N

- Q27894566

- Butane, 1,2-dichloro-2-methyl-

- 1,2-dichloro-2-methyl-butane

- 23010-04-0

- UNII-118V76016P

- AKOS006382797

- NS00123005

- EN300-4271594

- SCHEMBL5385540

-

- インチ: InChI=1S/C5H10Cl2/c1-3-5(2,7)4-6/h3-4H2,1-2H3

- InChIKey: KVPMOKIQASUYOV-UHFFFAOYSA-N

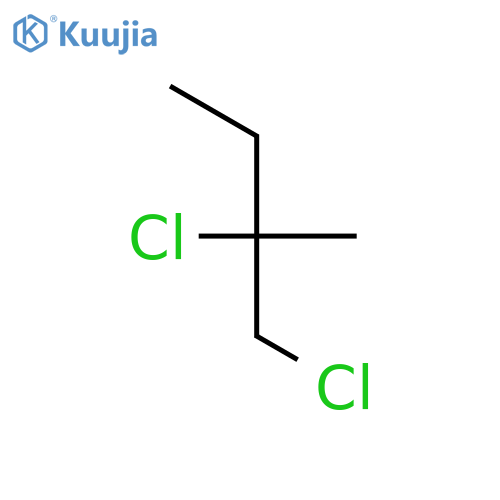

- SMILES: ClCC(Cl)(C)CC

計算された属性

- 精确分子量: 140.0161

- 同位素质量: 140.015956

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 0

- 重原子数量: 7

- 回転可能化学結合数: 2

- 複雑さ: 54

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0

- XLogP3: 2.6

じっけんとくせい

- 密度みつど: 1.0700

- ゆうかいてん: -75.05°C (estimate)

- Boiling Point: 105.5°C

- フラッシュポイント: 35.8°C

- Refractive Index: 1.4400

- PSA: 0

Butane,1,2-dichloro-2-methyl- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-4271594-0.05g |

1,2-dichloro-2-methylbutane |

23010-04-0 | 95% | 0.05g |

$315.0 | 2023-05-31 | |

| Enamine | EN300-4271594-1.0g |

1,2-dichloro-2-methylbutane |

23010-04-0 | 95% | 1g |

$1357.0 | 2023-05-31 | |

| 1PlusChem | 1P002MBW-500mg |

Butane, 1,2-dichloro-2-methyl- |

23010-04-0 | 95% | 500mg |

$1370.00 | 2024-05-24 | |

| Aaron | AR002MK8-250mg |

Butane, 1,2-dichloro-2-methyl- |

23010-04-0 | 95% | 250mg |

$949.00 | 2025-02-13 | |

| 1PlusChem | 1P002MBW-250mg |

Butane, 1,2-dichloro-2-methyl- |

23010-04-0 | 95% | 250mg |

$893.00 | 2024-05-24 | |

| 1PlusChem | 1P002MBW-100mg |

Butane, 1,2-dichloro-2-methyl- |

23010-04-0 | 95% | 100mg |

$643.00 | 2024-05-24 | |

| 1PlusChem | 1P002MBW-10g |

Butane, 1,2-dichloro-2-methyl- |

23010-04-0 | 95% | 10g |

$7277.00 | 2023-12-18 | |

| 1PlusChem | 1P002MBW-2.5g |

Butane, 1,2-dichloro-2-methyl- |

23010-04-0 | 95% | 2.5g |

$3350.00 | 2024-05-24 | |

| Aaron | AR002MK8-50mg |

Butane, 1,2-dichloro-2-methyl- |

23010-04-0 | 95% | 50mg |

$459.00 | 2025-02-13 | |

| Enamine | EN300-4271594-0.25g |

1,2-dichloro-2-methylbutane |

23010-04-0 | 95% | 0.25g |

$672.0 | 2023-05-31 |

Butane,1,2-dichloro-2-methyl-に関する追加情報

Chemical Profile of Butane, 1,2-dichloro-2-methyl- (CAS No. 23010-04-0)

Butane, 1,2-dichloro-2-methyl- (CAS No. 23010-04-0) is a chlorinated hydrocarbon with a unique structural framework that has garnered significant attention in the field of organic synthesis and pharmaceutical applications. This compound, characterized by its branched structure and dual chlorination at the 1 and 2 positions of the butane chain, exhibits distinct chemical properties that make it a valuable intermediate in various industrial and research settings.

The molecular formula of Butane, 1,2-dichloro-2-methyl- is C₄H₇Cl₂, reflecting its composition of four carbon atoms, seven hydrogen atoms, and two chlorine atoms. The presence of chlorine substituents at specific positions imparts reactivity that is not observed in its parent compound, butane. This reactivity has been leveraged in the development of novel synthetic pathways and has opened up possibilities for its use in drug discovery and material science.

In recent years, the interest in Butane, 1,2-dichloro-2-methyl- has been fueled by its potential applications in the synthesis of more complex molecules. Researchers have been exploring its utility as a building block for heterocyclic compounds, which are widely used in pharmaceuticals due to their biological activity. The chlorine atoms in this compound can be selectively removed or replaced with other functional groups, allowing for the construction of diverse molecular architectures.

One of the most compelling aspects of Butane, 1,2-dichloro-2-methyl- is its role in cross-coupling reactions. These reactions are fundamental to modern organic synthesis and have enabled the efficient construction of carbon-carbon bonds, which are essential for creating complex organic molecules. The compound's structure facilitates participation in palladium-catalyzed reactions such as Suzuki-Miyaura and Heck couplings, making it a valuable reagent in the synthesis of fine chemicals and pharmaceutical intermediates.

The pharmaceutical industry has shown particular interest in Butane, 1,2-dichloro-2-methyl- due to its potential as a precursor for active pharmaceutical ingredients (APIs). For instance, derivatives of this compound have been investigated for their antimicrobial properties. The chlorine atoms can be strategically positioned to influence the electronic properties of adjacent functional groups, thereby modulating biological activity. This flexibility has led to several studies exploring its use in the development of novel antibiotics and antiviral agents.

Moreover, Butane, 1,2-dichloro-2-methyl- has found applications in materials science. Its ability to undergo polymerization or copolymerization with other monomers has been exploited to create novel polymers with tailored properties. These polymers exhibit enhanced thermal stability and chemical resistance, making them suitable for use in harsh environments where traditional materials may fail.

The synthesis of Butane, 1,2-dichloro-2-methyl- typically involves chlorination reactions on butane derivatives. Advances in catalytic methods have improved the efficiency and selectivity of these processes, reducing byproduct formation and improving overall yields. Such improvements are crucial for large-scale production and ensure that the compound remains economically viable for industrial applications.

In conclusion, Butane, 1,2-dichloro-2-methyl-(CAS No. 23010-04-0) represents a versatile chemical entity with broad utility across multiple sectors. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists working on complex molecules. As research continues to uncover new applications for this compound, Butane ,1 ,2 -dichloro -2 -methyl - is poised to play an even greater role in advancing chemical innovation.

23010-04-0 (Butane,1,2-dichloro-2-methyl-) Related Products

- 1248510-38-4(1(2H)-Azetecarboxylic acid, 1,1-dimethylethyl ester)

- 1805750-82-6(Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate)

- 1803711-15-0(2,6-Dibromo-4-(difluoromethoxy)benzonitrile)

- 926246-96-0(N-(3-Fluoro-4-methylphenyl)-2-hydroxyacetamide)

- 54299-17-1(1,4-Bis(4-phenoxybenzoyl)benzene)

- 2227272-56-0(1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone)

- 312590-61-7(2,4,7,8,11,11-hexamethyl-11,12-dihydro-5,10-diazatetraphene)

- 2060040-95-9(3-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazol-2-ylpyridine)

- 13110-96-8(5-Acetylsalicylic acid)

- 1040662-74-5(butyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate)